molecular formula C8H6BrN3O B3052033 5-Bromo-2-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine CAS No. 380380-59-6

5-Bromo-2-(5-methyl-1,3,4-oxadiazol-2-yl)pyridine

Cat. No. B3052033
Key on ui cas rn: 380380-59-6
M. Wt: 240.06 g/mol
InChI Key: HYRVBOIHTWDVTQ-UHFFFAOYSA-N
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Patent
US06689779B2

Procedure details

In 10 ml of acetic anhydride was dissolved 1 g of 2-(5-tetrazolyl)-5-bromopyridine, followed by refluxing for 2 hours. After completion of the reaction, the same post-treatment as in Preparation Example 13 was conducted to give the title compound. 0.6 g.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
N1[C:5]([C:6]2[CH:11]=[CH:10][C:9]([Br:12])=[CH:8][N:7]=2)=[N:4][N:3]=N1.[C:13](OC(=O)C)(=[O:15])[CH3:14]>>[CH3:14][C:13]1[O:15][C:5]([C:6]2[CH:11]=[CH:10][C:9]([Br:12])=[CH:8][N:7]=2)=[N:4][N:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1N=NN=C1C1=NC=C(C=C1)Br
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by refluxing for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the same post-treatment as in Preparation Example 13

Outcomes

Product
Name
Type
product
Smiles
CC1=NN=C(O1)C1=NC=C(C=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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